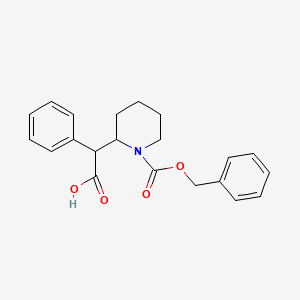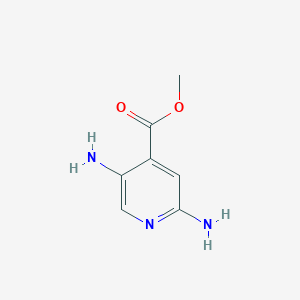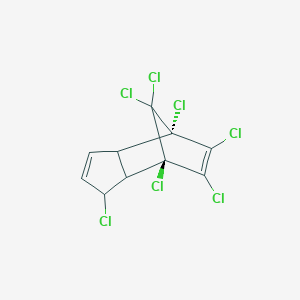
Heptachlor 10 microg/mL in Cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptachlor is an organochlorine compound with the molecular formula C10H5Cl7. It is primarily used as an insecticide and is known for its effectiveness against termites, ants, and other soil insects. Heptachlor is a persistent organic pollutant and has been classified as a possible human carcinogen by the International Agency for Research on Cancer . The compound is often provided in a solution form, such as 1000 micrograms per milliliter in acetone, for use in various analytical and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptachlor is synthesized from hexachlorocyclopentadiene and cyclopentadiene through a Diels-Alder reaction. The reaction involves the following steps:
Formation of Hexachlorocyclopentadiene: Chlorination of cyclopentadiene to form hexachlorocyclopentadiene.
Diels-Alder Reaction: Hexachlorocyclopentadiene reacts with cyclopentadiene to form heptachlor.
Industrial Production Methods: Industrial production of heptachlor involves large-scale chlorination and Diels-Alder reactions under controlled conditions. The reaction is typically carried out in the presence of a catalyst and at elevated temperatures to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: Heptachlor undergoes oxidation to form heptachlor epoxide, a more toxic and persistent metabolite.
Reduction: Reduction reactions of heptachlor are less common but can occur under specific conditions.
Substitution: Heptachlor can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous medium.
Reduction: Reducing agents such as lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions can react with heptachlor in basic conditions.
Major Products:
Oxidation: Heptachlor epoxide.
Reduction: Various reduced chlorinated products.
Substitution: Substituted chlorinated compounds.
Applications De Recherche Scientifique
Heptachlor has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of organochlorine pesticides in environmental samples.
Biology: Studied for its effects on various biological systems, including its role as an endocrine disruptor.
Medicine: Research on its potential carcinogenic effects and its impact on human health.
Industry: Used in the formulation of insecticides and for pest control in agriculture
Mécanisme D'action
Heptachlor exerts its effects primarily through its action on the central nervous system of insects. It binds to the gamma-aminobutyric acid (GABA) receptor-chloride channel complex, inhibiting the normal function of GABA, an inhibitory neurotransmitter. This leads to uncontrolled neuronal firing, resulting in paralysis and death of the insect. In mammals, heptachlor can also affect the nervous system and has been shown to induce oxidative stress and disrupt endocrine function .
Comparaison Avec Des Composés Similaires
Chlordane: Another organochlorine pesticide with similar structure and uses.
Aldrin: A related compound used as an insecticide.
Dieldrin: A metabolite of aldrin with similar properties.
Comparison: Heptachlor is unique in its high persistence and bioaccumulation potential. Compared to chlordane, heptachlor is more toxic and has a higher tendency to form epoxides. Aldrin and dieldrin are also persistent organic pollutants but differ in their specific uses and environmental behavior .
Propriétés
Formule moléculaire |
C10H5Cl7 |
|---|---|
Poids moléculaire |
373.3 g/mol |
Nom IUPAC |
(1S,7R)-1,5,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H5Cl7/c11-4-2-1-3-5(4)9(15)7(13)6(12)8(3,14)10(9,16)17/h1-5H/t3?,4?,5?,8-,9+/m0/s1 |
Clé InChI |
FRCCEHPWNOQAEU-ACYKITACSA-N |
SMILES isomérique |
C1=CC(C2C1[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canonique |
C1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



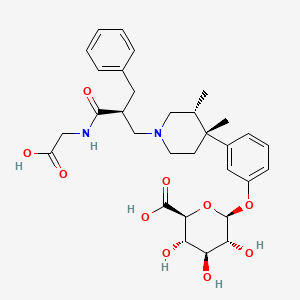
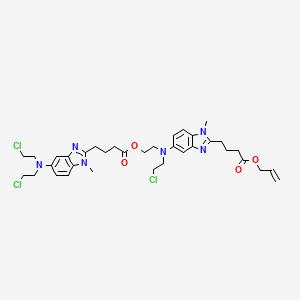
![5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13844370.png)
![[[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester](/img/structure/B13844372.png)
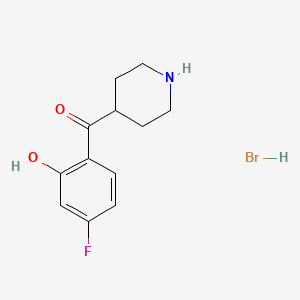
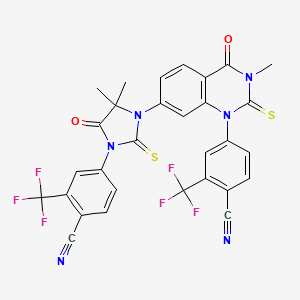
![4-[2-(4-Methoxyphenyl)ethoxy]benzaldehyde](/img/structure/B13844387.png)
![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13844388.png)
![1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13844391.png)


